molecular formula C10H14N2O2S B5697384 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide

2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No. B5697384
M. Wt: 226.30 g/mol
InChI Key: UCGSRWNELQGUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as AETC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AETC is a member of the thiophene family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors, including the transient receptor potential vanilloid 1 (TRPV1) channel and the cannabinoid receptor type 1 (CB1).
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activities. In animal models, this compound has been shown to reduce inflammation and pain in a dose-dependent manner. This compound has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. This compound is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the study of 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide. One area of research is the development of this compound-based materials with unique properties, such as conductivity and luminescence. Another area of research is the investigation of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets for the compound.

Synthesis Methods

2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide can be synthesized through a multi-step process, which involves the reaction of 2-bromo-4-ethyl-5-methylthiophene with potassium phthalimide, followed by the reaction with acetic anhydride. The resulting product is then treated with hydrazine hydrate to obtain this compound. The synthesis process of this compound is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, analgesic, and anti-tumor activities. In pharmacology, this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-acetamido-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-4-7-5(2)15-10(12-6(3)13)8(7)9(11)14/h4H2,1-3H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGSRWNELQGUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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